molecular formula C4H5NO2S2 B13111655 2-Methylthiazole-4-sulfinicacid

2-Methylthiazole-4-sulfinicacid

Cat. No.: B13111655
M. Wt: 163.2 g/mol
InChI Key: NMXODJYWJFMQNS-UHFFFAOYSA-N
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Description

2-Methylthiazole-4-sulfinicacid is a sulfur-containing heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a sulfinic acid (-SO₂H) group at position 2. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C4H5NO2S2

Molecular Weight

163.2 g/mol

IUPAC Name

2-methyl-1,3-thiazole-4-sulfinic acid

InChI

InChI=1S/C4H5NO2S2/c1-3-5-4(2-8-3)9(6)7/h2H,1H3,(H,6,7)

InChI Key

NMXODJYWJFMQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-4-sulfinicacid typically involves the reaction of 2-methylthiazole with an oxidizing agent to introduce the sulfinic acid group at the 4-position. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfinic acid group .

Industrial Production Methods: Industrial production of 2-Methylthiazole-4-sulfinicacid may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiazole-4-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylthiazole-4-sulfinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthiazole-4-sulfinicacid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Comparisons:

Reactivity :

  • Sulfinic acid group : Unlike sulfonyl esters (e.g., triazine herbicides in ) or sulfanyl groups (in thiadiazoles ), the sulfinic acid moiety in 2-Methylthiazole-4-sulfinicacid is a strong nucleophile and reducing agent. This could enable unique reactivity in coupling reactions or redox processes.
  • Methyl substitution : The methyl group at position 2 may sterically hinder reactions at the thiazole ring, contrasting with unsubstituted thiazoles or larger aromatic substituents in thiadiazole derivatives .

Applications :

  • Pharmaceuticals : Thiadiazole derivatives are established in drug discovery (e.g., antimicrobial, anticancer agents) , while sulfinic acid-containing thiazoles remain underexplored but could offer enhanced solubility or binding affinity.
  • Agrochemicals : Sulfonylurea herbicides () rely on sulfonyl-urea linkages for activity, whereas sulfinic acid derivatives may lack herbicidal activity but could serve as synthetic intermediates.

Safety :

  • 2-Methylthiazole requires precautions for inhalation and skin contact . The sulfinic acid group likely increases corrosivity, necessitating stricter handling protocols compared to methyl thiazole or thiadiazoles.

Research Findings and Gaps

  • Synthetic Routes : While 1,3,4-thiadiazoles are synthesized via cyclization of thiosemicarbazides , 2-Methylthiazole-4-sulfinicacid may require oxidation of 2-Methylthiazole-4-thiol or direct sulfination.
  • Biological Activity: No direct studies exist on 2-Methylthiazole-4-sulfinicacid, but sulfinic acid analogs in other heterocycles show antioxidant and enzyme-inhibitory properties.

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